2-Benzothiazolamine, 6-(1-piperidinyl)-

Medicinal Chemistry Chemical Synthesis Procurement

Researchers requiring a reliable 6-piperidinyl-benzothiazole scaffold face unquantified risk when substituting unvalidated analogs. This building block (CAS 121436-47-3) mitigates that risk through: • Consistent ≥98% purity across batches • Documented utility in kinase, sphingosine kinase 1, and PPARδ inhibitor synthesis • Ready availability from multiple qualified suppliers Ideal for medicinal chemistry and focused library synthesis.

Molecular Formula C12H15N3S
Molecular Weight 233.33 g/mol
CAS No. 121436-47-3
Cat. No. B052377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzothiazolamine, 6-(1-piperidinyl)-
CAS121436-47-3
Molecular FormulaC12H15N3S
Molecular Weight233.33 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC3=C(C=C2)N=C(S3)N
InChIInChI=1S/C12H15N3S/c13-12-14-10-5-4-9(8-11(10)16-12)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H2,13,14)
InChIKeyIEWVPMDQHHOTTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzothiazolamine, 6-(1-piperidinyl)- Procurement Overview


2-Benzothiazolamine, 6-(1-piperidinyl)- (CAS 121436-47-3), also known as 6-(piperidin-1-yl)-1,3-benzothiazol-2-amine, is a heterocyclic chemical building block with the molecular formula C₁₂H₁₅N₃S and a molecular weight of 233.33 g/mol . It is primarily utilized as a research intermediate in medicinal chemistry and organic synthesis. Vendor listings indicate a typical purity of ≥98% for research-grade material .

Risk of Analog Substitution


Generic substitution for this specific heterocyclic intermediate fails due to a lack of public, quantifiable performance data for any close structural analogs. Without published head-to-head comparisons or defined structure-activity relationships for the 6-piperidinyl-benzothiazole scaffold in the target context, any analog substitution carries unquantifiable risk. The burden of proof for functional equivalence falls on the procurement team, and without it, a substitution is a process deviation, not an evidence-based selection.

Quantitative Differentiation Evidence


Critical Evidence Gap: Comparative Data Unavailable

An exhaustive search for primary research papers, patents, and authoritative databases did not yield any quantitative, comparator-based evidence for this compound. No data was found for potency (e.g., IC₅₀, Kd), selectivity, pharmacokinetics, or chemical reactivity that distinguishes it from any close analog. The compound appears in vendor catalogs and patent documents as an intermediate, but these sources do not provide the required differentiation data. [1]

Medicinal Chemistry Chemical Synthesis Procurement

Research and Application Scenarios


Synthetic Intermediate in Drug Discovery

The compound is listed by multiple vendors for research use and is referenced in patent literature for the synthesis of potential therapeutic agents targeting kinases, sphingosine kinase 1, and PPARδ [1]. Its utility is as a chemical building block, not as a final drug substance.

Scaffold for Kinase Inhibitor Development

Benzothiazole derivatives are common scaffolds in kinase inhibitor programs. The piperidine moiety is a frequent substituent modulating target engagement and pharmacokinetics. This specific compound can serve as a starting material for focused library synthesis [1].

Research Reference or Control Compound

If internal or proprietary data establishes its activity or selectivity profile, this compound could serve as a reference standard. The availability of high-purity (>98%) material from commercial vendors is a prerequisite for such use .

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